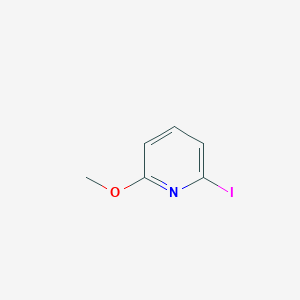

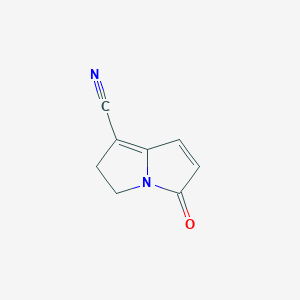

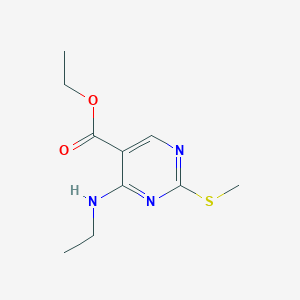

N-methyl-1-(1-methyl-1H-pyrazol-4-yl)methanamine

Overview

Description

Pyrazole-based compounds, including derivatives like those synthesized in the studies, are of interest due to their diverse chemical properties and potential applications in materials science, pharmacology, and catalysis. Such compounds often exhibit unique chemical reactivity, coordination to metals, and biological activities.

Synthesis Analysis

The synthesis of pyrazole-based compounds often involves condensation reactions, cycloaddition, or coordination with metals. For instance, the ambient-temperature synthesis of a novel pyrazole derivative was achieved through a condensation reaction between a pyrazole amine and a pyridinecarboxaldehyde, using magnesium sulfate as a drying agent, yielding an 81% yield (Becerra et al., 2021).

Molecular Structure Analysis

Molecular structures of these compounds are characterized by techniques such as NMR, IR, and X-ray crystallography. The structure often includes a pyrazole ring substituted with various functional groups, influencing the compound's reactivity and interaction capabilities. For example, cobalt(II) complexes with pyrazole-based ligands show different coordination geometries depending on the substituents, affecting their catalytic and polymerization activities (Choi et al., 2015).

Chemical Reactions and Properties

Pyrazole derivatives can participate in various chemical reactions, including coordination with metals, cycloaddition, and nucleophilic substitution. These reactions are utilized to synthesize complexes with potential applications in catalysis and material science. For example, certain cobalt(II) complexes have shown high activity for methyl methacrylate polymerization (Choi et al., 2015).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystal structure, are influenced by the molecular structure and substituents on the pyrazole ring. These properties are crucial for determining the compound's suitability for specific applications.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other molecules, are determined by the functional groups attached to the pyrazole core. For instance, the introduction of metal ions into pyrazole compounds can significantly alter their catalytic properties and reactivity.

For more details and a comprehensive understanding of pyrazole-based compounds, including their synthesis, molecular structure, and properties, the following references provide valuable insights:

- (Becerra et al., 2021)

- (Choi et al., 2015)

Scientific Research Applications

Ambient-Temperature Synthesis

Research conducted by Becerra, Cobo, and Castillo (2021) focuses on the ambient-temperature synthesis of related pyrazolyl methanamine compounds. They achieved an 81% yield for a novel compound via a condensation reaction, highlighting the potential for efficient syntheses of similar compounds at room temperature, which could have implications for industrial and laboratory-scale organic synthesis processes (Diana Becerra, J. Cobo, Juan C Castillo, 2021).

Coordination Chemistry and Catalysis

Choi et al. (2015) explored the formation of cobalt(II) complexes with N′-substituted N,N′,N-bis((1H-pyrazol-1-yl)methanamine) ligands. Their work demonstrates the variability in complex geometry based on the N′-substitution group, affecting the coordination environment and potentially influencing catalytic activity or selectivity in various chemical reactions (Sunghye Choi, S. Nayab, Jongho Jeon, S. H. Park, Hyosun Lee, 2015).

Molecular Docking and Drug Design

Kumar et al. (2013) synthesized a series of 3-aryl-1-phenyl-1H-pyrazole derivatives, evaluating them as inhibitors of acetylcholinesterase and monoamine oxidase, relevant for Alzheimer's disease treatment. Their work suggests the utility of pyrazole derivatives in multitargeted drug design, emphasizing structure-activity relationships and the potential for novel therapeutic agents (Ashwani Kumar, Sandeep Jain, M. Parle, N. Jain, Parvin Kumar, 2013).

Antimicrobial and Anticancer Activity

Hafez, El-Gazzar, and Al-Hussain (2016) reported on novel pyrazole derivatives with significant antimicrobial and anticancer activities, underscoring the broad potential of such compounds in developing new therapeutic agents. Their findings indicate that certain pyrazole derivatives can surpass doxorubicin in anticancer activity, presenting a promising avenue for future drug development (H. Hafez, Abdel-Rhman B. A. El-Gazzar, S. Al-Hussain, 2016).

Corrosion Inhibition

Chetouani, Hammouti, Benhadda, and Daoudi (2005) studied the inhibitory effect of bipyrazole compounds on the corrosion of pure iron in acidic media. Their research highlights the potential application of pyrazolyl methanamine derivatives in protecting metals from corrosion, which is critical in industrial applications, particularly in harsh chemical environments (A. Chetouani, B. Hammouti, T. Benhadda, M. Daoudi, 2005).

Future Directions

The future directions for the study of “N-methyl-1-(1-methyl-1H-pyrazol-4-yl)methanamine” and similar compounds could involve further exploration of their pharmacological effects and potential applications in drug development . Additionally, more research could be done to understand their synthesis and chemical reactions .

properties

IUPAC Name |

N-methyl-1-(1-methylpyrazol-4-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3/c1-7-3-6-4-8-9(2)5-6/h4-5,7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEHGOSZFUSOULZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CN(N=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00340534 | |

| Record name | N-methyl-1-(1-methyl-1H-pyrazol-4-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00340534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-methyl-1-(1-methyl-1H-pyrazol-4-yl)methanamine | |

CAS RN |

179873-43-9 | |

| Record name | N-methyl-1-(1-methyl-1H-pyrazol-4-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00340534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Methyl-1-(1-methyl-1H-pyrazol-4-yl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[4-(trifluoromethyl)phenyl]-1H-1,2,4-triazol-3-amine](/img/structure/B69135.png)

![9-Benzyl-3,9-diazaspiro[5.5]undecane-2,4-dione](/img/structure/B69140.png)

![Tricyclo[4.2.2.0~1,6~]deca-2,4,9-trien-7-amine](/img/structure/B69145.png)